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Introduction

Lipid R6 is a novel, hypothetical, reducible ionizable cationic lipid designed for the efficient in

vivo delivery of nucleic acid-based therapeutics, such as siRNA and mRNA. A key feature of

Lipid R6 is the incorporation of a disulfide bond within its structure. This bond is stable in the

extracellular environment but is readily cleaved in the reducing intracellular milieu of the

cytoplasm, where glutathione concentrations are high.[1][2][3] This intracellular degradation of

the lipid is hypothesized to facilitate the release of the encapsulated therapeutic payload,

enhancing its bioavailability and efficacy.[2][3][4] These application notes provide a

comprehensive overview of the formulation, characterization, and in vivo evaluation of Lipid R6
in lipid nanoparticles (LNPs) for drug delivery research.

Data Presentation
The following tables summarize the key quantitative data for the formulation and in vivo

performance of Lipid R6 nanoparticles (LNP-R6).

Table 1: Formulation and Physicochemical Properties of LNP-R6

This table outlines the molar composition of the LNP-R6 formulation and its resulting

physicochemical characteristics. The formulation consists of the ionizable cationic lipid (Lipid
R6), a helper lipid (DSPC), cholesterol, and a PEGylated lipid for stabilization.
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Component Molar Ratio (%)

Lipid R6 50

DSPC 10

Cholesterol 38.5

PEG-DMG 1.5

Property Value

Size (nm) 80 ± 5

Polydispersity Index (PDI) < 0.15

Zeta Potential (mV) -5 to +5

Encapsulation Efficiency (%) > 90

Table 2: In Vivo Efficacy of LNP-R6 Mediated siRNA Delivery

This table presents the in vivo gene silencing efficacy of LNP-R6 formulated with siRNA

targeting Factor VII (FVII) in mice. The data demonstrates a dose-dependent reduction in

serum FVII levels 72 hours post-intravenous administration.[5][6][7]

Dose (mg/kg) Mean FVII Knockdown (%) Standard Deviation

0.1 45 ± 8

0.3 75 ± 6

1.0 92 ± 4

Table 3: Biodistribution of LNP-R6 in Mice

This table summarizes the biodistribution of LNP-R6 in various organs at 4 and 24 hours after a

single intravenous injection in mice. The data is presented as the percentage of the injected

dose per gram of tissue (%ID/g).[8][9][10][11]
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Organ 4 hours (%ID/g) 24 hours (%ID/g)

Liver 65 40

Spleen 15 8

Kidneys 3 1

Lungs 2 < 1

Table 4: In Vivo Toxicity Profile of LNP-R6

This table shows key markers of toxicity in mice 24 hours after a single intravenous injection of

LNP-R6. The data indicates a favorable safety profile at therapeutic doses.[12][13][14][15]

Dose (mg/kg)
Body Weight
Change (%)

ALT (U/L) AST (U/L)

Saline Control +1.0 35 ± 5 60 ± 10

1.0 +0.5 45 ± 8 75 ± 12

3.0 -1.5 90 ± 15 150 ± 25

Experimental Protocols
Protocol 1: Preparation of LNP-R6 using Microfluidic Mixing

This protocol describes the formulation of LNP-R6 encapsulating a nucleic acid payload using

a microfluidic mixing device.[16][17][18][19][20]

Materials:

Lipid R6, DSPC, Cholesterol, PEG-DMG stock solutions in ethanol

Nucleic acid (siRNA/mRNA) in 10 mM citrate buffer (pH 4.0)

Microfluidic mixing device and cartridge

Syringe pumps and syringes
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Dialysis cassettes (10 kDa MWCO)

Phosphate-buffered saline (PBS), pH 7.4

Dynamic Light Scattering (DLS) instrument

Procedure:

Preparation of Lipid Solution: In a sterile microcentrifuge tube, combine the lipid stock

solutions in ethanol to achieve the desired molar ratios as specified in Table 1.

Preparation of Nucleic Acid Solution: Dilute the nucleic acid stock solution in 10 mM citrate

buffer (pH 4.0) to the desired concentration.

Microfluidic Mixing: a. Load the lipid-ethanol solution into one syringe and the nucleic acid-

citrate buffer solution into another. b. Set the flow rate ratio on the microfluidic device to 3:1

(aqueous:ethanolic). c. Initiate the mixing process. The rapid mixing of the two streams will

induce the self-assembly of the LNPs.

Purification: a. Collect the LNP solution from the outlet of the microfluidic device. b. Transfer

the LNP solution to a dialysis cassette and dialyze against PBS (pH 7.4) for at least 18 hours

to remove ethanol and unencapsulated nucleic acid.

Characterization: a. Measure the size, PDI, and zeta potential of the final LNP formulation

using a DLS instrument. b. Determine the encapsulation efficiency using a suitable assay

(e.g., RiboGreen assay for RNA).

Sterilization and Storage: a. Sterilize the LNP-R6 formulation by passing it through a 0.22 µm

filter. b. Store the sterile LNP suspension at 4°C.

Protocol 2: In Vivo Administration of LNP-R6 to Mice

This protocol details the intravenous administration of LNP-R6 to a murine model.[5][6][21]

Materials:

LNP-R6 formulation
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Sterile PBS

C57BL/6 mice (6-8 weeks old)

Insulin syringes with 29G needles

Mouse restrainer

Procedure:

Dilute the LNP-R6 formulation to the desired final concentration with sterile PBS.

Place the mouse in a restrainer to immobilize it and visualize the lateral tail vein.

Swab the tail with 70% ethanol to clean the injection site and dilate the vein.

Carefully insert the needle, bevel up, into the lateral tail vein.

Slowly inject the LNP-R6 solution (typically 100-200 µL).

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Return the mouse to its cage and monitor for any immediate adverse reactions.

Protocol 3: Assessment of In Vivo Gene Silencing Efficacy

This protocol outlines the procedure for quantifying target gene knockdown in tissues following

LNP-R6 mediated siRNA delivery.[5][6][7][22]

Materials:

Treated and control mice

RNA lysis buffer

Homogenizer

RNA extraction kit
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Reverse transcription kit

qPCR master mix and primers for the target gene and a housekeeping gene

Procedure:

At the desired time point post-injection, euthanize the mice and collect the target tissues

(e.g., liver).

Homogenize the tissue samples in RNA lysis buffer.

Extract total RNA from the tissue homogenates using a commercial RNA extraction kit

according to the manufacturer's instructions.

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target gene and

a stable housekeeping gene (e.g., GAPDH).

Calculate the relative gene expression using the ΔΔCt method to determine the percentage

of gene knockdown compared to the control group.

Protocol 4: Evaluation of In Vivo Toxicity

This protocol describes the assessment of the toxicological profile of LNP-R6 in mice.[12][13]

[14][15][23]

Materials:

Treated and control mice

Blood collection tubes (e.g., heparinized)

Serum separator tubes

Biochemical analyzer for liver enzymes (ALT, AST)

Formalin for tissue fixation
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Histology processing reagents and equipment

Procedure:

Monitor the body weight of the mice daily.

At the designated time point (e.g., 24 or 72 hours post-injection), collect blood via cardiac

puncture or another appropriate method.

Process the blood to obtain serum.

Analyze the serum for levels of liver enzymes (ALT, AST) and other relevant biochemical

markers.

Euthanize the mice and perform a necropsy.

Collect major organs (liver, spleen, kidneys, lungs, heart) and fix them in 10% neutral

buffered formalin.

Process the fixed tissues for histological examination (e.g., H&E staining) to assess for any

signs of tissue damage or inflammation.

Visualizations
The following diagrams illustrate key aspects of the application of Lipid R6 in drug delivery.
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Caption: Proposed mechanism of intracellular drug delivery by Lipid R6.
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Caption: Experimental workflow for an in vivo study with LNP-R6.
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Caption: Logical relationship of components in the LNP-R6 formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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